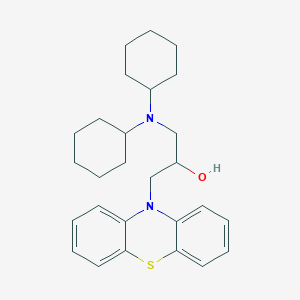

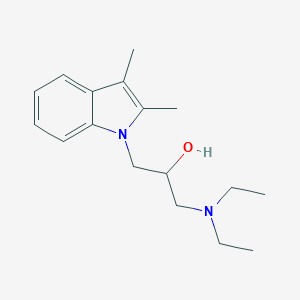

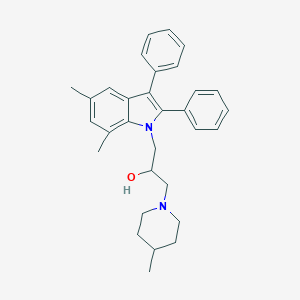

![molecular formula C24H17N3S B380993 5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 345615-28-3](/img/structure/B380993.png)

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Other methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis

The reactions of pyrimidines are likely to proceed through a complexation/enamine addition/transient α-occupation/β-elimination/cyclization sequence . A base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines enables the formation of polysubstituted pyrimidines .科学研究应用

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. Research indicates that derivatives of thieno[2,3-d]pyrimidin-4-amine exhibit significant antimicrobial properties, which could be beneficial in developing new antibiotics .

Anticancer Activity

Thieno[2,3-d]pyrimidin-4-amines have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), indicating their potential as anticancer agents .

Kinase Inhibition

These compounds have been explored for their ability to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cells. This application is particularly relevant in the development of targeted cancer therapies .

ROCK Inhibition

The derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been identified as inhibitors of Rho-associated protein kinase (ROCK), which is involved in cell morphology and migration. This discovery opens up new avenues for drug discovery targeting ROCKs .

Synthetic Chemistry

Thieno[2,3-d]pyrimidin-4-amines serve as versatile synthons in synthetic chemistry, enabling the preparation of various novel compounds with potential therapeutic applications .

Antifungal Activity

Similar to their antibacterial properties, these compounds also exhibit antifungal activity, which could lead to the development of new antifungal medications .

Drug Discovery

The unique structure of thieno[2,3-d]pyrimidin-4-amines makes them valuable lead compounds in drug discovery, particularly for diseases where current treatments are inadequate .

Pharmacological Research

Ongoing pharmacological research explores the diverse biological activities of these compounds, aiming to understand their mechanisms of action and potential therapeutic uses .

未来方向

属性

IUPAC Name |

N-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3S/c1-3-7-17(8-4-1)18-11-13-19(14-12-18)21-15-28-24-22(21)23(25-16-26-24)27-20-9-5-2-6-10-20/h1-16H,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFAXCCDCHFGDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

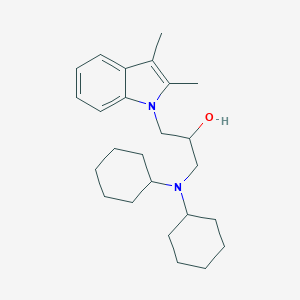

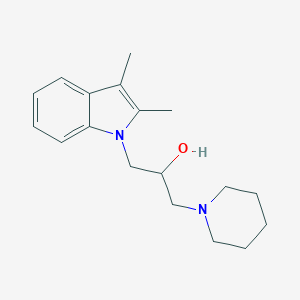

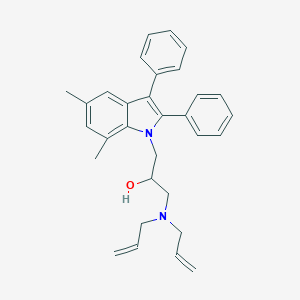

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B380918.png)

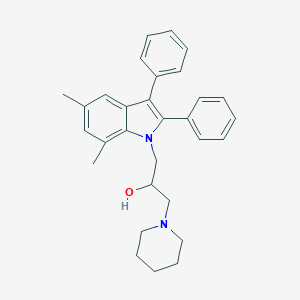

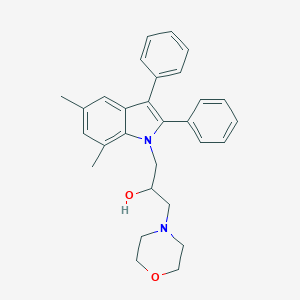

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B380919.png)

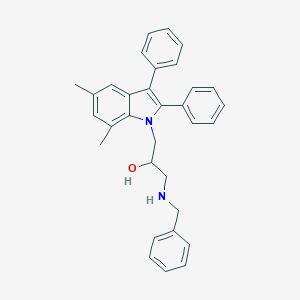

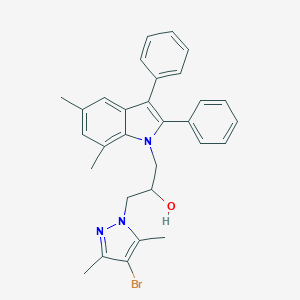

![1-anilino-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380924.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B380925.png)